molecular formula C22H23N3O3S B3312256 4-methoxy-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946305-26-6

4-methoxy-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3312256
CAS No.: 946305-26-6
M. Wt: 409.5 g/mol
InChI Key: HJMTYCIUPBWRLZ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a methoxy group at the para position of the benzene ring. The amide nitrogen is connected to a 1,3-thiazol-2-yl moiety, which is further substituted at the 4-position with a carbamoylmethyl group linked to a 3-phenylpropyl chain. The compound’s design integrates a thiazole heterocycle, known for enhancing metabolic stability and binding affinity in drug discovery, and a lipophilic 3-phenylpropyl group that may influence membrane permeability and target engagement .

Properties

IUPAC Name

4-methoxy-N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-28-19-11-9-17(10-12-19)21(27)25-22-24-18(15-29-22)14-20(26)23-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,15H,5,8,13-14H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMTYCIUPBWRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Incorporation of the Phenylpropyl Moiety: The phenylpropyl group is added via a nucleophilic substitution reaction, where a phenylpropyl halide reacts with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole rings, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methoxy-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Thiazole Substituent logP Key Features
Target Compound C₂₈H₂₈N₄O₃S 500.61 4-{[(3-Phenylpropyl)carbamoyl]methyl} ~3.8* Lipophilic 3-phenylpropyl chain; carbamoyl linker
4-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide C₁₂H₁₂N₂O₂S 248.30 4-Methyl 2.66 Simpler structure; lower molecular weight
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide C₁₇H₁₅N₃O₃S₂ 385.45 4-[Methyl(phenyl)sulfamoyl] ~3.2* Sulfamoyl group; higher polarity
4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide C₂₄H₂₁N₃O₂S 415.50 5-Phenyl, 4-(p-tolyl) ~3.5* Bulky aryl groups; enhanced π-π interactions
EMAC2060 (2-{4-Methoxy-3-[(E)-hydrazinylidenemethyl]phenyl}benzamide bromide) C₂₂H₁₉BrN₄O₂ 475.32 Thiazole-hydrazine hybrid ~2.9 Hydrazine moiety; potential for metal coordination

*Estimated based on substituent contributions.

Key Observations :

  • Steric Effects : The carbamoylmethyl group in the target compound introduces flexibility, whereas bulky aryl substituents in may enhance target binding via hydrophobic interactions.
  • Functional Groups : Sulfamoyl and hydrazine substituents offer distinct electronic profiles, influencing hydrogen bonding and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

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